molecular formula C15H11BrN2O3 B2681291 5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide CAS No. 1251544-89-4

5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2681291
CAS No.: 1251544-89-4
M. Wt: 347.168
InChI Key: NWXJGSONNWEJRV-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a carboxamide group, and a quinoline moiety with a methyl group and an oxo group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and proteases.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under basic conditions.

    Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The final step involves the coupling of the brominated furan with the quinoline derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxo group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. The bromine atom and the carboxamide group enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

    Furan Derivatives: Compounds such as furan-2-carboxamide and its brominated analogs.

Uniqueness

5-bromo-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is unique due to its specific combination of a brominated furan ring and a quinoline moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research in medicinal chemistry and chemical biology.

Properties

IUPAC Name

5-bromo-N-(4-methyl-2-oxo-1H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-8-6-14(19)18-11-7-9(2-3-10(8)11)17-15(20)12-4-5-13(16)21-12/h2-7H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXJGSONNWEJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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